厄贝沙坦-d7

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Irbesartan is an angiotensin II receptor (AT 1 subtype) antagonist . It prevents angiotensin II from binding to the AT 1 receptor in tissues like vascular smooth muscle and the adrenal gland . This binding prevention causes vascular smooth muscle relaxation .

Synthesis Analysis

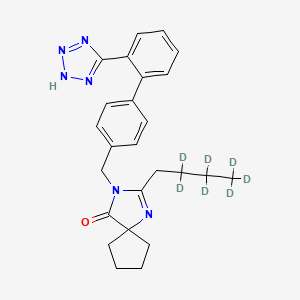

The development of a new improved and efficient process suitable for the large-scale production of Irbesartan has been described . The key steps are tetrazole formation from secondary amide for the preparation of the key intermediate 1-Benzyl-5- (4’-bromomethyl-biphenyl-2-yl)-1 H -tetrazole (9), N -alkylation and debenzylation .Molecular Structure Analysis

The molecular structures of Irbesartan and Losartan are very similar . A polyacrylate-based MIP was used to functionalize the graphite working electrode of screen-printed cells (SPCs), aiming to develop a voltammetric method for Irbesartan sensing .Chemical Reactions Analysis

A surface-enhanced Raman scattering (SERS) strategy was constructed for the determination of antihypertensive drugs irbesartan (IRB) and doxazosin mesylate (DOX). β-Cyclodextrin-capped silver nanoparticles (CD-AgNPs) are employed as SERS-active substrate .Physical And Chemical Properties Analysis

The results of the X-ray powder diffraction pattern showed that the degree of crystallinity of irbesartan crystalline phase reduced in a solid dispersion system . FT-IR spectra indicate that there is no chemical interaction between irbesartan and poloxamer 188 in a solid dispersion system .科学研究应用

提高厄贝沙坦的溶解度

Suvarna 等人 (2021) 的一项研究重点是通过与基于 β-环糊精的纳米海绵络合来提高厄贝沙坦的溶解度。这种方法显著提高了厄贝沙坦的水溶性,表明有望改善药物递送系统 (Suvarna 等,2021)。

代谢和抗炎作用

Taguchi 等人 (2013) 观察到厄贝沙坦在高危高血压患者中表现出代谢、抗炎和抗氧化作用。这表明其用途超出了血压控制 (Taguchi 等,2013)。

药物剂型中的分析方法

Nalini 和 Mathivanan (2020) 综述了厄贝沙坦的各种分析技术,强调了其在药物分析中的重要性,尤其是使用 HPLC 和紫外分光光度法 (Nalini 和 Mathivanan,2020)。

血管紧张素 II 受体拮抗作用

Pouleur (1997) 作为血管紧张素 II 受体拮抗剂,对厄贝沙坦进行了临床概述,强调了其在降低血压方面的功效,且耐受性良好 (Pouleur,1997)。

抑制 T 淋巴细胞活化

Cheng 等人 (2004) 探索了厄贝沙坦对人 T 淋巴细胞的作用,发现它抑制了它们的活化,有可能缓解基于炎症的动脉粥样硬化疾病 (Cheng 等,2004)。

对代谢参数的影响

Parhofer 等人 (2007) 表明,厄贝沙坦治疗在临床环境中改善了各种代谢参数,表明在管理高血压和糖尿病方面有益 (Parhofer 等,2007)。

超临界反溶剂技术提高药物溶解度

Adeli (2016) 使用超临界反溶剂技术提高了厄贝沙坦的溶解度,表明了一种口服后提高其生物利用率的方法 (Adeli,2016)。

厄贝沙坦的药物相互作用

Marino 和 Vachharajani (2001) 审查了涉及厄贝沙坦的药物和食物相互作用试验,得出的结论是发生显著相互作用的可能性很小 (Marino 和 Vachharajani,2001)。

马凡综合征中的厄贝沙坦

Mullen 等人 (2019) 研究了厄贝沙坦对马凡综合征中主动脉扩张的影响,证明了其在降低主动脉并发症发生率方面的潜力 (Mullen 等,2019)。

环境样品中的伏安检测

Zanoni 等人 (2022) 开发了一种使用分子印迹聚合物修饰电极在环境样品中检测厄贝沙坦的伏安法,突出了其环境影响 (Zanoni 等,2022)。

作用机制

属性

IUPAC Name |

2-(2,2,3,3,4,4,4-heptadeuteriobutyl)-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N6O/c1-2-3-10-22-26-25(15-6-7-16-25)24(32)31(22)17-18-11-13-19(14-12-18)20-8-4-5-9-21(20)23-27-29-30-28-23/h4-5,8-9,11-14H,2-3,6-7,10,15-17H2,1H3,(H,27,28,29,30)/i1D3,2D2,3D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOSHYTLCDANDAN-NCKGIQLSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00857874 |

Source

|

| Record name | 2-(2,2,3,3,4,4,4-~2~H_7_)Butyl-3-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1,3-diazaspiro[4.4]non-1-en-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00857874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Irbesartan-d7 | |

CAS RN |

1329496-43-6 |

Source

|

| Record name | 2-(2,2,3,3,4,4,4-~2~H_7_)Butyl-3-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1,3-diazaspiro[4.4]non-1-en-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00857874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Bromo-6,7-dihydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8(5H)-one](/img/structure/B577534.png)

![3-Ethoxy-2-methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B577536.png)

![4-Bromo-6-chloro-2-methyl-1H-benzo[d]imidazole](/img/structure/B577539.png)